molecular formula C9H5F3N4 B2885505 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 444144-39-2

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2885505
CAS No.: 444144-39-2
M. Wt: 226.162
InChI Key: KPIFJBPVJMWWNP-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a methyl group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is often introduced using reagents like trifluoromethylating agents, which facilitate the incorporation of the trifluoromethyl moiety into the molecular structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate leaving groups.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown potential in various biological assays. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.

Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, and antiviral therapies.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties can enhance the performance and efficacy of various products.

Mechanism of Action

The mechanism by which 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound's activity by influencing its binding affinity and selectivity towards biological targets. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-

Uniqueness: 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern and the presence of the carbonitrile group, which can impart unique chemical and biological properties compared to similar compounds. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4/c1-5-2-7(9(10,11)12)16-8(15-5)6(3-13)4-14-16/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIFJBPVJMWWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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